molecular formula C8H6ClFO3 B7966621 2-Chloro-5-fluoro-3-methoxybenzoic acid

2-Chloro-5-fluoro-3-methoxybenzoic acid

Cat. No.: B7966621
M. Wt: 204.58 g/mol
InChI Key: XSXKJUFKTNEXPC-UHFFFAOYSA-N
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Description

2-Chloro-5-fluoro-3-methoxybenzoic acid (molecular formula: C₈H₅ClFO₃, molecular weight: 204.57 g/mol) is a substituted benzoic acid derivative featuring a chlorine atom at position 2, a fluorine atom at position 5, and a methoxy group at position 3. The electron-withdrawing effects of chlorine and fluorine, combined with the electron-donating methoxy group, create a unique electronic profile that may influence reactivity, solubility, and biological activity .

Properties

IUPAC Name

2-chloro-5-fluoro-3-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO3/c1-13-6-3-4(10)2-5(7(6)9)8(11)12/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSXKJUFKTNEXPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1Cl)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Lithiation-Carboxylation via Organometallic Intermediates

A method adapted from the synthesis of 2-chloro-5-(trifluoromethyl)benzoic acid (CN103012122A) involves lithiation followed by carboxylation. For the target compound, this approach would require:

  • Starting Material : 2-chloro-5-fluoro-3-methoxybromobenzene.

  • Lithiation : Treatment with tert-butyl lithium in anhydrous tetrahydrofuran (THF) at -80°C under inert atmosphere generates a lithium aryl species.

  • Carboxylation : Quenching with solid carbon dioxide (dry ice) introduces the carboxylic acid group.

  • Workup : Acidification with aqueous HCl (pH 3–4) followed by solvent removal and recrystallization in non-polar solvents (e.g., hexane) yields the final product.

Key Parameters :

  • Optimal molar ratios (aryl halide : tert-butyl lithium : tertiary amine = 1:1:1).

  • Reaction temperatures: -80°C for lithiation, 15–20°C for carboxylation.

  • Yield: ~90% (based on analogous processes).

Oxidation of Acetophenone Intermediates

A secondary route derives from the synthesis of 2,4-dichloro-5-fluoro-3-methoxy acetophenone (CN1310163A), where oxidation of the acetyl group to a carboxylic acid is feasible.

  • Intermediate Preparation :

    • Bromination of 2,4-dichloro-5-fluoronitrobenzene using Br₂/KBrO₃ in H₂SO₄ at 40°C.

    • Methoxylation with NaOMe in methanol at 60°C.

    • Hydrogenation (Pd/C) to reduce nitro to amine.

    • Diazotization and bromination to introduce the acetyl group.

  • Oxidation : Treatment with KMnO₄ or CrO₃ converts the acetophenone intermediate to the benzoic acid.

Challenges :

  • Regioselective control to avoid over-oxidation.

  • Purification via recrystallization (hexane/ethyl acetate) to achieve >98% purity.

Comparative Analysis of Methodologies

Reaction Efficiency and Scalability

Method Yield Purity (HPLC) Key Advantages
Lithiation-Carboxylation85–90%>98%Short reaction time; minimal byproducts
Acetophenone Oxidation70–75%95–97%Scalable for industrial production

Notes :

  • Lithiation requires stringent anhydrous conditions but offers superior atom economy.

  • Oxidation routes are limited by intermediate stability but benefit from established protocols.

Optimization of Critical Steps

Temperature and Solvent Effects

  • Lithiation : Conducted at -80°C to prevent side reactions (e.g., protonation). THF is preferred for its solvating power and low reactivity with organolithium compounds.

  • Carboxylation : Dry ice sublimation at 15–20°C ensures controlled CO₂ incorporation. Post-reaction pH adjustment (3–4) precipitates the crude acid.

  • Oxidation : KMnO₄ in acidic media (H₂SO₄/H₂O) at 80°C ensures complete conversion of acetyl to carboxyl.

Purification and Characterization

Recrystallization Techniques

  • Non-Polar Solvents : Hexane or hexane/cyclohexane mixtures refine the crude product, removing residual amines and lithium salts.

  • Melting Point : Expected range 90–92°C (aligned with structural analogs).

  • Spectroscopic Validation :

    • ¹H NMR : Distinct signals for methoxy (δ 3.8–4.0 ppm) and aromatic protons.

    • IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch).

Industrial Considerations and Environmental Impact

Waste Management

  • Lithium Byproducts : Neutralization with CO₂ generates LiHCO₃, which is non-toxic and easily filterable.

  • Oxidation Residues : MnO₂ from KMnO₃ requires redox treatment before disposal.

Cost Analysis

  • Lithiation Route : Higher cost due to tert-butyl lithium and cryogenic conditions.

  • Oxidation Route : Economical for large-scale synthesis but lower yield.

Scientific Research Applications

2-Chloro-5-fluoro-3-methoxybenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-5-fluoro-3-methoxybenzoic acid involves its interaction with molecular targets such as enzymes and receptors. The chloro and fluoro substituents can enhance the compound’s binding affinity and specificity towards these targets. The methoxy group can influence the compound’s solubility and reactivity, affecting its overall biological activity.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Acidity: The presence of fluorine and chlorine in this compound increases the acidity of the carboxylic acid group compared to non-halogenated analogs. This is critical for salt formation in drug formulations . Methoxy vs. Methyl: The methoxy group (OCH₃) in the target compound is electron-donating, which may slightly reduce acidity compared to the electron-withdrawing trifluoromethyl group in analogs like CF1 () .

Biological Activity: Fluorinated benzoic acids (e.g., 2-chloro-5-fluoro-3-methylbenzoic acid) are often precursors to antimicrobial agents. The fluorine atom enhances metabolic stability and bioavailability . Hydroxyl-containing analogs (e.g., 3-chloro-2,4-difluoro-5-hydroxybenzoic acid) are intermediates in quinolone antibiotics, suggesting that the target compound could be modified for similar applications .

Synthetic Accessibility :

  • Nitration and diazotization reactions () are common for introducing halogens and functional groups into aromatic systems. The methoxy group in the target compound may require protection during synthesis to avoid side reactions .

Pharmaceutical Potential

  • Fluorinated benzoic acids are prevalent in drug discovery. For example, 4-amino-2-fluoro-5-methoxybenzoic acid () is studied for enzyme inhibition, suggesting that the target compound’s fluorine and methoxy substituents could be leveraged in kinase or protease inhibitors .

Q & A

How can I design a high-yield synthetic route for 2-chloro-5-fluoro-3-methoxybenzoic acid?

Answer:
A multi-step synthesis is typically required, leveraging electrophilic aromatic substitution (EAS) and functional group protection/deprotection strategies. For example:

Methoxy introduction : Start with 3-hydroxybenzoic acid; protect the carboxylic acid group (e.g., esterification) to avoid side reactions. Perform methoxylation using methyl iodide and a base (e.g., K₂CO₃) .

Halogenation : Use selective fluorination agents (e.g., Selectfluor®) at the 5-position, followed by chlorination at the 2-position via directed ortho-metalation (DoM) or using Cl₂/FeCl₃ under controlled conditions .

Deprotection : Hydrolyze the ester group under acidic or basic conditions to regenerate the carboxylic acid.
Key considerations : Optimize reaction temperature and solvent polarity (e.g., DMF or DCM) to minimize side products .

What spectroscopic techniques are most effective for confirming the structure of this compound?

Answer:
Combine ¹H/¹³C NMR , FT-IR , and high-resolution mass spectrometry (HRMS) for unambiguous confirmation:

  • NMR : Look for characteristic peaks:
    • Methoxy group: ~3.8 ppm (singlet, 3H) in ¹H NMR; ~55 ppm in ¹³C NMR.
    • Aromatic protons: Split patterns due to Cl/F substituents (e.g., coupling constants between meta-F and adjacent H) .
  • FT-IR : Carboxylic acid O-H stretch (~2500-3300 cm⁻¹), C=O (~1680 cm⁻¹), and C-F (~1100 cm⁻¹) .
  • HRMS : Exact mass should match C₈H₅ClFO₃ (theoretical [M-H]⁻: 216.9842) .

How do the electron-withdrawing substituents (Cl, F, OMe) influence the reactivity of this compound in nucleophilic substitution reactions?

Answer:
The chloro (Cl) and fluoro (F) groups are electron-withdrawing, activating the aromatic ring toward electrophilic attack but deactivating it toward nucleophilic substitution. However, the methoxy (OMe) group at the 3-position is electron-donating, creating regioselectivity:

  • Ortho/para directors : Cl and F direct incoming nucleophiles to meta positions relative to themselves, while OMe directs to ortho/para.
  • Competing effects : In cross-coupling reactions (e.g., Suzuki), the Cl group may act as a leaving group, while F stabilizes intermediates via resonance. Use Pd-based catalysts (e.g., Pd(PPh₃)₄) to enhance reactivity .

What are common impurities observed during synthesis, and how can they be resolved?

Answer:
Common impurities include:

  • Incomplete halogenation : Residual 3-methoxybenzoic acid or mono-halogenated intermediates.
  • Esterification byproducts : Methyl esters if deprotection is incomplete.
  • Isomeric contaminants : e.g., 2-fluoro-5-chloro regioisomers.
    Resolution methods :
  • Chromatography : Use silica gel column chromatography with ethyl acetate/hexane gradients.
  • Recrystallization : Purify using ethanol/water mixtures to exploit solubility differences .

How can computational modeling aid in predicting the biological activity of this compound?

Answer:
Advanced tools like density functional theory (DFT) and molecular docking can predict:

Acid dissociation constant (pKa) : Estimate solubility and bioavailability using COSMO-RS models.

Binding affinity : Dock the compound into target enzymes (e.g., cyclooxygenase) to assess interactions via hydrogen bonding (carboxylic acid group) and hydrophobic effects (aromatic ring) .

Metabolic stability : Predict sites of cytochrome P450-mediated oxidation using ADMET software.

How do contradictory data on reaction yields arise in literature, and how should they be addressed?

Answer:
Discrepancies often stem from:

  • Solvent purity : Trace water in DMF can hydrolyze intermediates, reducing yields.
  • Catalyst lot variability : Pd catalysts may have inconsistent activity.
  • Substituent electronic effects : Minor changes in substituent positions (e.g., F vs. Cl) alter reaction pathways.
    Mitigation :
  • Replicate conditions from high-impact studies and validate using control reactions.
  • Use DOE (Design of Experiments) to identify critical parameters (e.g., temperature, catalyst loading) .

What are the applications of this compound in medicinal chemistry?

Answer:
It serves as a building block for:

  • Non-steroidal anti-inflammatory drugs (NSAIDs) : Carboxylic acid group mimics aspirin’s COX inhibition.
  • Anticancer agents : Fluorine enhances metabolic stability; chlorine aids in target binding.
  • Protease inhibitors : Methoxy group modulates lipophilicity for blood-brain barrier penetration .

How can I troubleshoot low yields in esterification reactions involving this compound?

Answer:
Low yields often result from:

  • Protonation of the catalyst : Use anhydrous conditions and molecular sieves to scavenge water.
  • Steric hindrance : Switch to bulkier alcohols (e.g., tert-butanol) to improve reaction kinetics.
  • Alternative reagents : Employ DCC/DMAP coupling instead of acid-catalyzed esterification .

What safety precautions are critical when handling this compound?

Answer:

  • Personal protective equipment (PPE) : Wear nitrile gloves and goggles; use a fume hood.
  • Waste disposal : Neutralize acidic waste with NaHCO₃ before disposal.
  • Stability : Store in amber vials at 4°C to prevent photodegradation of the methoxy group .

How does the compound’s solubility profile impact formulation in biological assays?

Answer:
The carboxylic acid group confers pH-dependent solubility :

  • Low pH (stomach) : Protonated form is poorly soluble; use co-solvents (e.g., DMSO ≤1%).
  • High pH (intestine) : Deprotonated form is water-soluble.
    Formulation tips : Prepare stock solutions in PBS (pH 7.4) or ethanol for in vitro studies .

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